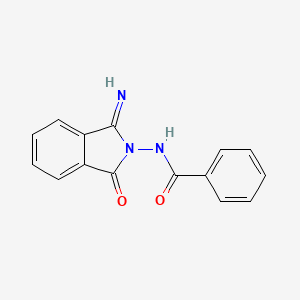
N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound characterized by an isoindoline nucleus and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide typically involves the reaction of isoindoline derivatives with benzoyl chloride under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tumor and immunomodulatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of transcription factors such as IKZF1 and IKZF3. This degradation process is crucial for its anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with similar immunomodulatory properties.
Thalidomide: Known for its anti-inflammatory and anti-angiogenic effects.
Uniqueness
N-(1-Imino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide stands out due to its specific interaction with cereblon and its potent anti-tumor activity. Unlike thalidomide, it has reduced adverse effects, making it a more favorable option for therapeutic applications .
Properties
CAS No. |
62715-69-9 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-(1-imino-3-oxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2/c16-13-11-8-4-5-9-12(11)15(20)18(13)17-14(19)10-6-2-1-3-7-10/h1-9,16H,(H,17,19) |
InChI Key |
KARMEVPECJLEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=N)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















